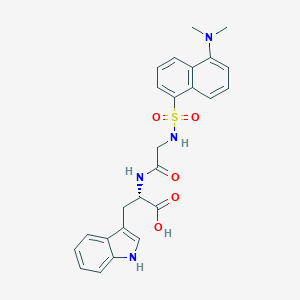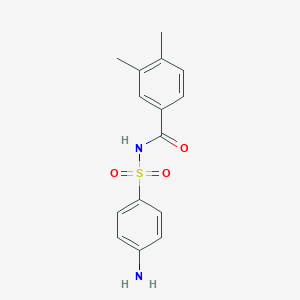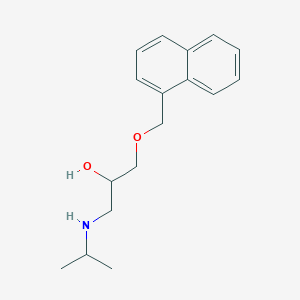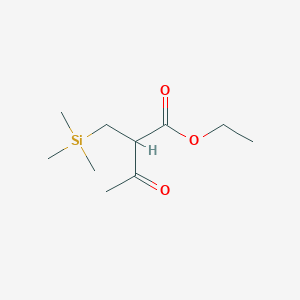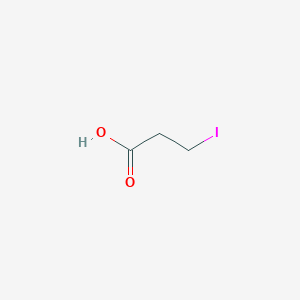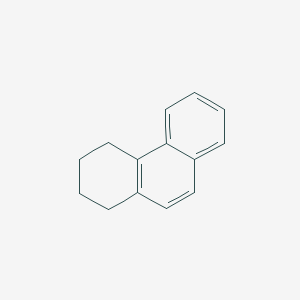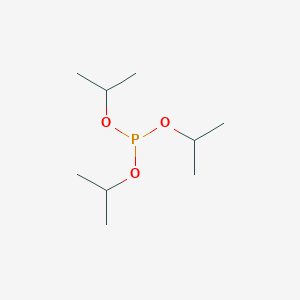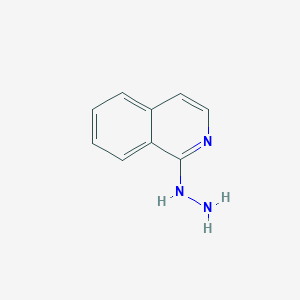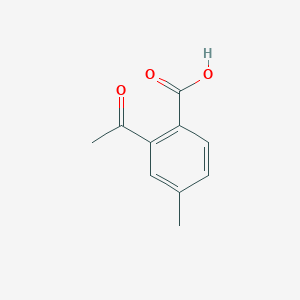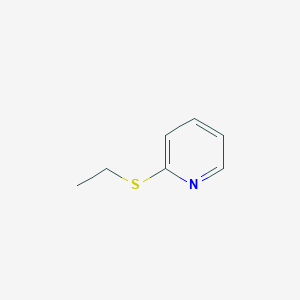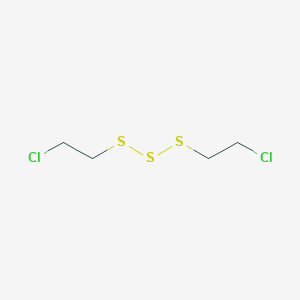
Trisulfide, bis(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisulfide, bis(2-chloroethyl)-, also known as TCEP, is a chemical compound that is widely used in scientific research. It is a reducing agent that is commonly used to break disulfide bonds in proteins and peptides. TCEP is also used as a stabilizer for enzymes and proteins, and as a crosslinker for biomolecules. In
科学的研究の応用
Trisulfide, bis(2-chloroethyl)- is widely used in scientific research as a reducing agent for disulfide bonds in proteins and peptides. It is also used as a stabilizer for enzymes and proteins, and as a crosslinker for biomolecules. Trisulfide, bis(2-chloroethyl)- is commonly used in protein crystallography, mass spectrometry, and proteomics research.
作用機序
Trisulfide, bis(2-chloroethyl)- is a strong reducing agent that is able to break disulfide bonds in proteins and peptides. It does this by donating electrons to the sulfur atoms in the disulfide bond, which causes the bond to break. Trisulfide, bis(2-chloroethyl)- is also able to reduce other oxidized functional groups, such as sulfoxides and nitro groups.
Biochemical and Physiological Effects:
Trisulfide, bis(2-chloroethyl)- is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe reducing agent for use in scientific research.
実験室実験の利点と制限
Trisulfide, bis(2-chloroethyl)- has several advantages for use in lab experiments. It is a strong reducing agent that is able to break disulfide bonds in proteins and peptides. It is also stable in solution, and does not require the addition of acid or base to activate it. Trisulfide, bis(2-chloroethyl)- is also relatively inexpensive and easy to use.
However, Trisulfide, bis(2-chloroethyl)- does have some limitations for lab experiments. It is not effective at reducing all types of disulfide bonds, and may require longer incubation times for some proteins and peptides. Trisulfide, bis(2-chloroethyl)- can also react with other functional groups in proteins and peptides, such as thiol groups, which can affect the stability and activity of the protein or peptide.
将来の方向性
There are several future directions for research on Trisulfide, bis(2-chloroethyl)-. One area of research is the development of new reducing agents that are more effective and selective than Trisulfide, bis(2-chloroethyl)-. Another area of research is the use of Trisulfide, bis(2-chloroethyl)- in the development of new protein-based therapeutics. Trisulfide, bis(2-chloroethyl)- could be used to break disulfide bonds in proteins to create new therapeutic molecules with improved stability and activity. Additionally, Trisulfide, bis(2-chloroethyl)- could be used in the development of new diagnostic assays for the detection of disulfide-bonded proteins and peptides.
合成法
Trisulfide, bis(2-chloroethyl)- is synthesized by reacting tris(2-carboxyethyl)phosphine with thionyl chloride and 2-chloroethanol. Tris(2-carboxyethyl)phosphine is first dissolved in dichloromethane and then thionyl chloride is added dropwise. The mixture is stirred for 2 hours at room temperature, and then 2-chloroethanol is added. The reaction is then heated to reflux for 12 hours. The resulting Trisulfide, bis(2-chloroethyl)- is purified by column chromatography.
特性
CAS番号 |
19149-77-0 |
|---|---|
分子式 |
C4H8Cl2S3 |
分子量 |
223.2 g/mol |
IUPAC名 |
1-chloro-2-(2-chloroethyltrisulfanyl)ethane |
InChI |
InChI=1S/C4H8Cl2S3/c5-1-3-7-9-8-4-2-6/h1-4H2 |
InChIキー |
XHODIRQQNWHUGV-UHFFFAOYSA-N |
SMILES |
C(CCl)SSSCCCl |
正規SMILES |
C(CCl)SSSCCCl |
同義語 |
BIS(2-CHLOROETHYL)TRISULPHIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



